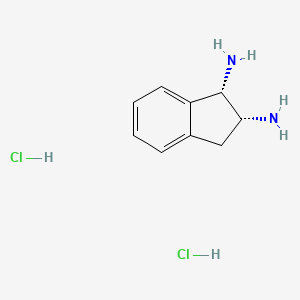
5-Fluoropyrimidine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoropyrimidine-2-sulfonamide is a fluorinated pyrimidine derivative. Compounds containing fluorine atoms are of significant interest due to their unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom . The sulfonamide group can be introduced using sulfonyl chlorides in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for fluorinated pyrimidines often involve large-scale fluorination reactions using specialized equipment to handle the highly reactive fluorinating agents. The process may include steps such as purification and crystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoropyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
5-Fluoropyrimidine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Mécanisme D'action
The mechanism of action of 5-Fluoropyrimidine-2-sulfonamide involves its interaction with biological molecules. The fluorine atom’s high electronegativity can influence the compound’s binding to enzymes or receptors, potentially inhibiting their activity. This compound may target enzymes involved in nucleotide synthesis or DNA replication, similar to other fluorinated pyrimidines .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.
5-Fluorocytosine: An antifungal agent that inhibits RNA and DNA synthesis.
5-Fluoropyrimidine: A precursor to various fluorinated pyrimidine derivatives.
Uniqueness
5-Fluoropyrimidine-2-sulfonamide is unique due to the presence of both a fluorine atom and a sulfonamide group, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential biological activity compared to other fluorinated pyrimidines .
Propriétés
Formule moléculaire |
C4H4FN3O2S |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
5-fluoropyrimidine-2-sulfonamide |
InChI |
InChI=1S/C4H4FN3O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H,(H2,6,9,10) |
Clé InChI |
GPVRTKSXKFQCDK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)S(=O)(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



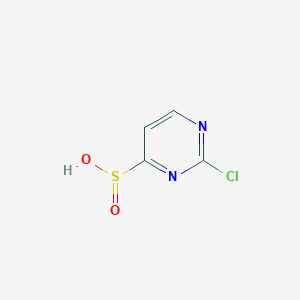


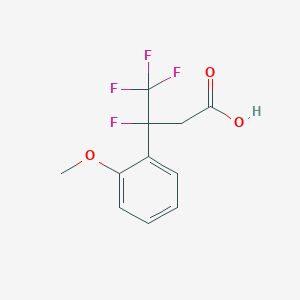
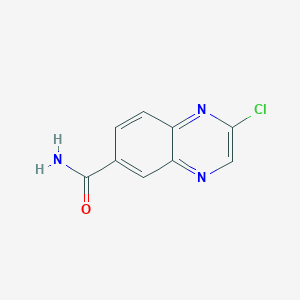
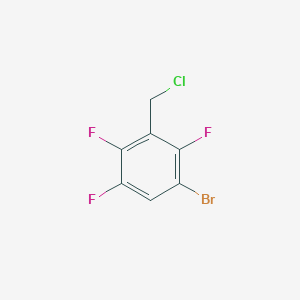

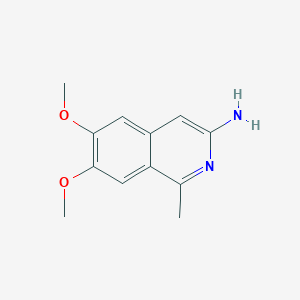
![4-Chloro-2-((1S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B13120360.png)
